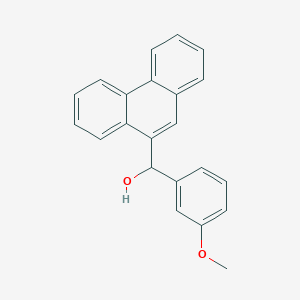
(3-Methoxyphenyl)(phenanthren-9-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methoxyphenyl)(phenanthren-9-yl)methanol is an organic compound with the molecular formula C22H18O2 and a molecular weight of 314.38 g/mol This compound features a phenanthrene moiety attached to a methanol group, which is further substituted with a 3-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxyphenyl)(phenanthren-9-yl)methanol typically involves the reaction of phenanthrene-9-carbaldehyde with 3-methoxyphenylmagnesium bromide (a Grignard reagent) in an anhydrous ether solvent. The reaction is carried out under inert atmosphere conditions to prevent moisture from interfering with the Grignard reagent. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
(3-Methoxyphenyl)(phenanthren-9-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
Oxidation: Formation of phenanthrene-9-carboxaldehyde or phenanthrene-9-carboxylic acid.
Reduction: Formation of this compound.
Substitution: Formation of derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
(3-Methoxyphenyl)(phenanthren-9-yl)methanol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Methoxyphenyl)(phenanthren-9-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, its potential anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes or signaling pathways. Similarly, its anticancer properties could be attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by targeting specific cellular pathways .
Comparison with Similar Compounds
Similar Compounds
(3-Hydroxyphenyl)(phenanthren-9-yl)methanol: Similar structure but with a hydroxyl group instead of a methoxy group.
(3-Methoxyphenyl)(naphthalen-1-yl)methanol: Similar structure but with a naphthalene moiety instead of a phenanthrene moiety.
Uniqueness
(3-Methoxyphenyl)(phenanthren-9-yl)methanol is unique due to its specific combination of a phenanthrene moiety and a 3-methoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C22H18O2 |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
(3-methoxyphenyl)-phenanthren-9-ylmethanol |
InChI |
InChI=1S/C22H18O2/c1-24-17-9-6-8-16(13-17)22(23)21-14-15-7-2-3-10-18(15)19-11-4-5-12-20(19)21/h2-14,22-23H,1H3 |
InChI Key |
ZNVIKOXIUZHPPZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(C2=CC3=CC=CC=C3C4=CC=CC=C42)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




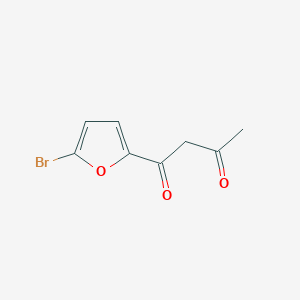
![7-(Thiophen-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15241263.png)
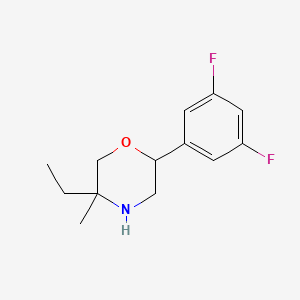
![3-Chloro-5-{[(4-chlorophenyl)sulfanyl]methyl}-11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene](/img/structure/B15241283.png)
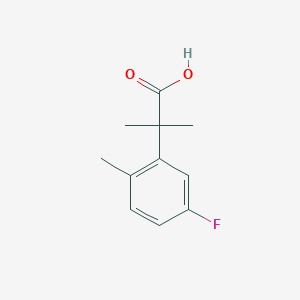
![7-Nitroimidazo[4,5-c]-pyridin-2-one](/img/structure/B15241291.png)

![4-[(2-Methylpentan-3-yl)amino]butan-2-ol](/img/structure/B15241300.png)
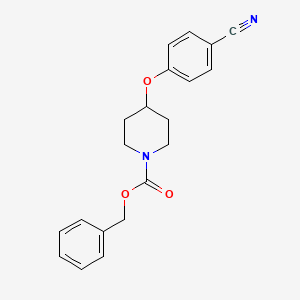


![1-(4-Chloro-benzyl)-1H-[1,2,3]triazol-4-ylamine](/img/structure/B15241331.png)
